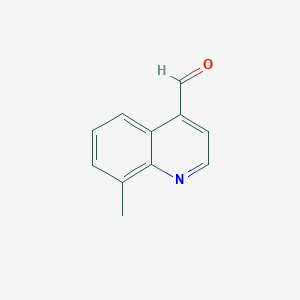

8-Methylquinoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

8-methylquinoline-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3 |

InChI Key |

LZAOYKHWMUIUAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methylquinoline 4 Carbaldehyde and Analogues

Precursor Synthesis Strategies for Methylquinolines

The initial step in the synthesis of 8-methylquinoline-4-carbaldehyde is the formation of the 8-methylquinoline (B175542) scaffold. This can be achieved through classical methods like the Skraup reaction or more modern catalytic approaches.

Skraup Reaction for Quinoline (B57606) Core Formation

The Skraup synthesis is a long-established and widely used method for the preparation of quinolines. wikipedia.orgnih.gov In its archetypal form, the reaction involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield the corresponding quinoline. wikipedia.org For the synthesis of 8-methylquinoline, o-toluidine (B26562) would serve as the aniline precursor. The reaction is known for its often vigorous nature, and the use of a moderator like ferrous sulfate (B86663) is common. wikipedia.org Arsenic acid can be employed as an alternative and less violent oxidizing agent than nitrobenzene. wikipedia.org

Despite its historical significance, the conventional Skraup reaction can be harsh, often resulting in the formation of tar and making product isolation difficult. nih.gov Modern modifications aim to improve the reaction's efficiency and practicality. nih.govgoogle.com

Catalytic Approaches for 8-Methylquinoline Production

In addition to classical methods, catalytic strategies offer alternative pathways to 8-methylquinoline and its derivatives. These methods often provide milder reaction conditions and improved selectivity. For instance, an iron(III) chloride-catalyzed reaction of anilines with 1,3-propanediol (B51772) and carbon tetrachloride has been reported for the synthesis of quinolines, including 8-methylquinoline. chemicalbook.com This method proceeds in a sealed tube at elevated temperatures. chemicalbook.com

Furthermore, copper-catalyzed methods have been developed for the direct synthesis of substituted quinolines from anilines and aldehydes, involving C-H activation and C-C/C-N bond formation. nih.gov Such catalytic systems provide a practical and efficient route to a variety of quinoline structures. tandfonline.comtandfonline.com

Formylation Reactions for Carbaldehyde Introduction at the 4-Position

Once the 8-methylquinoline precursor is obtained, the next critical step is the introduction of a carbaldehyde group at the 4-position. This is typically achieved through the oxidation of a methyl group at this position.

Oxidation of Methylquinolines to Quinoline Carbaldehydes

The direct oxidation of a methyl group on the quinoline ring to a carbaldehyde presents a challenge due to the potential for over-oxidation to the corresponding carboxylic acid. researchgate.net Therefore, the development of chemoselective oxidation methods is crucial.

A significant advancement in the synthesis of quinoline-4-carbaldehydes is the use of hypervalent iodine(III) reagents. researchgate.netnais.net.cn These reagents are known for their mild and selective oxidizing properties, making them well-suited for the conversion of 4-methylquinolines to their corresponding aldehydes. chim.itnih.govacs.orgtandfonline.com

A convenient, metal-free protocol has been described for the chemoselective oxidation of 4-methylquinolines using a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA) as the oxidant. researchgate.net This method is characterized by its mild reaction conditions, good yields, and high tolerance for various functional groups. researchgate.net The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Table 1: Hypervalent Iodine(III) Mediated Oxidation of 4-Methylquinoline Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| 4,8-Dimethylquinoline | This compound | 75 |

| 4-Methyl-6-methoxyquinoline | 6-Methoxyquinoline-4-carbaldehyde | 82 |

| 4-Methyl-7-chloroquinoline | 7-Chloroquinoline-4-carbaldehyde | 78 |

Data sourced from a study on the chemoselective oxidation of 4-methylquinolines. researchgate.net

Another approach to the selective oxidation of methylquinolines involves the use of aerobic oxidation systems, which utilize molecular oxygen as the ultimate oxidant. rsc.orgresearchgate.net These methods are often catalyzed by transition metals.

Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acid have been shown to catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines. rsc.orgresearchgate.net In a solution of acetic acid and acetic anhydride, this system primarily produces the corresponding 8-quinolylmethyl acetates in high yields, with the 8-quinoline carboxylic acids as minor byproducts. rsc.orgresearchgate.net While this specific system targets the 8-methyl group, it demonstrates the potential of catalytic aerobic oxidation for the functionalization of methylquinolines.

Metal-free aerobic oxidation systems have also been developed. An I2/DMSO/O2 catalytic system has been reported for the synthesis of heteroaromatic aldehydes from methyl-substituted N-heteroaromatics, tolerating a variety of functional groups. researchgate.net

Wittig-Olefination–Claisen-Rearrangement Protocols for 3-Methylquinoline-4-carbaldehydes (Analogous Studies)

Tandem Reaction Sequences from ortho-Nitrobenzaldehydes

The synthesis initiates with various substituted ortho-nitrobenzaldehydes. beilstein-journals.orgnih.gov The first key transformation is a Wittig reaction between the o-nitrobenzaldehyde and crotyloxymethylene triphenylphosphorane. This step efficiently produces the corresponding crotyl vinyl ethers. beilstein-journals.orgnih.govd-nb.info These vinyl ethers are crucial intermediates, as they contain the necessary structural elements for the subsequent rearrangement. wikipedia.org

Upon heating in a high-boiling solvent such as xylene, the crotyl vinyl ethers undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement. beilstein-journals.orgyoutube.com This thermal rearrangement is a powerful carbon-carbon bond-forming reaction that results in the formation of γ,δ-unsaturated aldehydes, specifically 4-pentenals with a nitroaryl group. beilstein-journals.orgd-nb.infowikipedia.org

The sequence continues with the protection of the newly formed aldehyde group, typically as an acetal, to prevent it from interfering in the subsequent step. This is followed by the oxidative cleavage of the terminal double bond in the pentenal side chain. This cleavage generates a new aldehyde functional group, which is essential for the final cyclization step. beilstein-journals.orgnih.gov

Reductive Cyclization Approaches

The final and decisive step in this pathway is the reductive cyclization of the nitroaldehydes produced in the previous stage. beilstein-journals.orgnih.govd-nb.info The reduction of the nitro group to an amino group, followed by its intramolecular condensation with the adjacent aldehyde, forms the pyridine (B92270) ring of the quinoline system. acs.orgnih.gov This transformation is typically achieved using reducing agents like iron in acetic acid or sodium dithionite, which efficiently facilitates the cyclization to yield the desired 3-methylquinoline-4-carbaldehydes in excellent yields. beilstein-journals.orgorganic-chemistry.org This step concludes a robust five-step procedure for accessing these important heterocyclic aldehydes. beilstein-journals.orgnih.gov

| Starting Material (o-Nitrobenzaldehyde) | Final Product (3-Methylquinoline-4-carbaldehyde) | Overall Yield (%) | Reference |

| o-Nitrobenzaldehyde | 3-Methylquinoline-4-carbaldehyde | 55 | beilstein-journals.orgd-nb.info |

| 5-Methyl-2-nitrobenzaldehyde | 3,7-Dimethylquinoline-4-carbaldehyde | 52 | beilstein-journals.orgd-nb.info |

| 5-Methoxy-2-nitrobenzaldehyde | 7-Methoxy-3-methylquinoline-4-carbaldehyde | 50 | beilstein-journals.orgd-nb.info |

| 5-Chloro-2-nitrobenzaldehyde | 7-Chloro-3-methylquinoline-4-carbaldehyde | 53 | beilstein-journals.orgd-nb.info |

Vilsmeier-Haack Formylation in Quinoline Systems (Generalized Application)

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives. arkat-usa.orgchemijournal.com The reaction employs a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemijournal.comnih.gov This combination generates a highly electrophilic chloromethyleniminium salt that can attack the quinoline ring. arkat-usa.org

The formylation generally occurs at the most electron-rich positions of the quinoline nucleus. For instance, in 8-hydroxyquinoline (B1678124), the hydroxyl group activates the ring, directing the electrophilic substitution to the C5 and C7 positions. nih.govmdpi.com The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired carbaldehyde. arkat-usa.org This method is particularly valuable for introducing a formyl group that can serve as a handle for further synthetic transformations. chemijournal.commdpi.com However, the reaction's efficiency can be limited in substrates with deactivating groups or when side reactions, such as the formation of aryl formates from hydroxylated quinolines, can occur. nih.gov

Directed C-H Activation Strategies (Relevant to Quinoline Carbaldehydes)

Modern synthetic chemistry has increasingly focused on directed C-H activation as an atom- and step-economical strategy for functionalizing heterocyclic compounds. nih.gov For quinoline systems, transition-metal catalysis, particularly with palladium, has enabled the regioselective introduction of functional groups at positions that are often difficult to access through classical electrophilic substitution. nih.govmdpi.com

In this approach, the nitrogen atom of the quinoline ring can act as a directing group, coordinating to the metal catalyst and guiding the C-H activation to a specific ortho-position, typically C8. nih.govrsc.org The use of quinoline N-oxides as substrates can alter this regioselectivity, often favoring functionalization at the C2 position. nih.govrsc.org The mechanism frequently involves a concerted metalation-deprotonation (CMD) pathway. nih.gov While direct C-H formylation can be challenging, these strategies are highly relevant for creating precursors to quinoline carbaldehydes. For example, C-H activation can be used to introduce a group that is then converted to an aldehyde. A notable application is the palladium-catalyzed chelation-assisted coupling of a quinoline-8-carbaldehyde's aldehyde C-H bond with amines to form amides, demonstrating the reactivity of these systems. thieme-connect.com

Multi-Step Synthesis Pathways

Bromination-Hydrolysis Sequences (Generalized for Aldehyde Formation)

A generalized and classical pathway for converting a methyl group on an aromatic ring into a carbaldehyde involves a two-step bromination-hydrolysis sequence. This method is conceptually applicable to the synthesis of this compound from a precursor like 4,8-dimethylquinoline.

The first step is a free-radical bromination of the benzylic methyl group at the C4 position. This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. The selectivity for the benzylic position over other positions is a key feature of this reaction. This step would yield a 4-(bromomethyl)-8-methylquinoline.

The second step involves the hydrolysis of the resulting bromomethyl intermediate to the desired aldehyde. libretexts.org This can be accomplished through various methods, such as the Sommelet reaction (using hexamine followed by hydrolysis) or by reaction with silver nitrate (B79036) in aqueous solution, which facilitates the displacement of the bromide and subsequent oxidation to the aldehyde. This sequence provides a standard, albeit indirect, route to the carbaldehyde functionality on a quinoline scaffold. libretexts.org

Oxidation of Hydroxymethyl Intermediates

A key strategy for the synthesis of quinoline-4-carbaldehydes involves the oxidation of their corresponding hydroxymethyl precursors. This two-step approach first introduces a hydroxymethyl group onto the quinoline scaffold, which is then oxidized to the aldehyde.

Researchers have reported a mild and efficient iron-promoted cross-dehydrogenative coupling reaction for the hydroxymethylation of quinolines. rsc.org This method achieves excellent yields and tolerates a variety of functional groups. rsc.org Following the successful synthesis of the hydroxymethylquinoline intermediate, the crucial next step is its oxidation to the carbaldehyde. This transformation has been successfully utilized in the synthesis of alkaloids like arsindoline-A and its derivatives, demonstrating the viability of this pathway. rsc.org

Alternative methods for generating the hydroxymethyl intermediate include visible-light-mediated C-H hydroxyalkylation. One such method uses the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate the necessary radicals under mild conditions, avoiding the need for harsh external oxidants. nih.gov Another approach employs an iron-catalyzed, visible-light-driven process that utilizes carboxylic acids as the source for the alkyl group, proceeding through a proposed radical mechanism. mdpi.com Once formed, these hydroxymethylated quinolines serve as direct precursors for oxidation to the target aldehyde.

Optimization of Reaction Conditions and Yield

Achieving high efficiency and yield in the synthesis of quinoline carbaldehydes is critically dependent on the careful optimization of reaction parameters, including catalysts, solvents, and temperature.

Catalytic Process Optimization

The choice and optimization of the catalyst are paramount in quinoline synthesis. Various catalytic systems, including those based on transition metals and nanomaterials, have been explored to enhance reaction efficiency.

In nanocatalyzed syntheses of quinoline derivatives, the amount of catalyst is a critical variable. For instance, in a one-pot reaction to produce 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives, the optimal yield of 95% was achieved using 0.07 g of a solid acid magnetic nanocatalyst. nih.gov Similarly, the synthesis of other quinoline derivatives was optimized with a 10 mg load of an IRMOF-3/PSTA/Cu nanomaterial. nih.gov These examples underscore the need to fine-tune catalyst loading to maximize product yield while minimizing waste.

Transition metal catalysts based on iron, cobalt, palladium, and nickel are also widely used. mdpi.comorganic-chemistry.org A single-atom iron catalyst has been shown to be highly effective in the dehydrogenative coupling reactions that form the quinoline core. organic-chemistry.org Manganese complexes have also been optimized for related transformations. In one study, optimizing the amount of the manganese catalyst Mn(OAc)₂·4H₂O revealed that reducing the catalyst load from 0.2 equivalents to 0.1 equivalents led to a sharp decrease in product yield. acs.org

| Catalyst System | Reaction Type | Optimized Condition | Reported Yield | Source |

|---|---|---|---|---|

| Solid Acid Magnetic Nanocatalyst | Benzo[h]quinoline Synthesis | 0.07 g catalyst load | 95% | nih.gov |

| IRMOF-3/PSTA/Cu Nanomaterial | Quinoline Synthesis | 10 mg catalyst load | 85-96% | nih.gov |

| Mn(OAc)₂·4H₂O | Alkylation of Imidazole (B134444) N-oxides | 0.2 equivalents | ~70% | acs.org |

| Single-Atom Iron Catalyst | Acceptorless Dehydrogenative Coupling | Not specified | High efficiency | organic-chemistry.org |

Solvent and Temperature Effects

Solvent selection and reaction temperature are crucial factors that can significantly influence reaction outcomes, including yield and selectivity. The synthesis of quinoline carbaldehydes and their precursors is often sensitive to these conditions.

The polarity of the solvent can play a significant role, particularly in reactions involving charged intermediates. In the synthesis of 2,4,5-trisubstituted-2-imidazolines, a related heterocyclic synthesis, good yields were obtained predominantly in polar solvents such as 2-MeTHF, DMSO, and methanol, likely due to the stabilization of ionic intermediates. researchgate.net In contrast, a study on the manganese-catalyzed alkylation of imidazole N-oxides found that fluorinated alcohols like CF₃CH₂OH were superior to other polar aprotic and protic solvents such as acetonitrile, THF, and isopropanol. acs.org

Temperature is another critical parameter to optimize. For the aforementioned manganese-catalyzed reaction, experimentation revealed that 80 °C was the optimal temperature for achieving the highest product yield. acs.org In nanocatalyzed syntheses of quinoline derivatives, temperatures are also carefully controlled, with many optimized procedures running at 80 °C. nih.gov

| Reaction | Solvent | Temperature | Effect on Yield | Source |

|---|---|---|---|---|

| Mn-Catalyzed Alkylation | CF₃CH₂OH | 80 °C | Optimal Yield | acs.org |

| Mn-Catalyzed Alkylation | CH₃CN | 80 °C | Less efficient | acs.org |

| Nanocatalyzed Quinoline Synthesis | Ethanol | 80 °C | Good isolated yields | nih.gov |

| Nanocatalyzed Quinoline Synthesis | Solvent-free | 80 °C | Optimal for specific derivatives | nih.gov |

Emerging Methodologies in Quinoline Carbaldehyde Synthesis

The field of organic synthesis is continually advancing, with new methodologies offering greater efficiency, selectivity, and sustainability. The synthesis of quinoline carbaldehydes is benefiting from these innovations, particularly in the areas of photoredox catalysis and continuous flow chemistry.

Photoredox Catalysis for Aldehyde Introduction

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. youtube.com This approach allows for the generation of radical species that can engage in a variety of transformations, including the functionalization of heterocyclic compounds like quinoline. mdpi.comresearchgate.net

One strategy involves the direct C-H hydroxyalkylation of quinolines, which generates the hydroxymethyl precursor to the aldehyde. nih.gov This process can be mediated by visible light and avoids the need for strong external oxidants that are characteristic of classical Minisci-type reactions. nih.gov The reaction is initiated by the absorption of blue light by a suitable photocatalyst, which then triggers a single-electron transfer process with an organic substrate to generate the reactive radical. youtube.com This method has been successfully applied to introduce alkyl groups that can be subsequently oxidized to aldehydes. nih.govmdpi.com

Continuous Flow Systems in Synthetic Pathways

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions rapidly and safely. acs.orgacs.org These systems are increasingly being applied to the synthesis of quinolines and their derivatives. researchgate.netvapourtec.com

A continuous-flow strategy has been developed for the photochemical synthesis of 3-cyanoquinolines from aromatic aldehydes. acs.orgacs.org In this setup, reactant solutions are pumped through a microreactor where they are irradiated with a light source, leading to the desired product within minutes. acs.org This approach not only improves reaction safety and control over irradiation but also allows for faster optimization of reaction parameters compared to batch methods. acs.org The successful application of flow chemistry to produce various quinoline scaffolds, including the antimalarial natural product galipinine, highlights the power and potential of this technology in modern synthetic chemistry. researchgate.netvapourtec.com

Chemical Reactivity and Transformative Chemistry of 8 Methylquinoline 4 Carbaldehyde

Reactions of the Aldehyde Moiety

The chemical behavior of 8-methylquinoline-4-carbaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of the carbonyl oxygen. This allows for a wide range of transformations, from modifications of the oxidation state to the formation of new carbon-carbon and carbon-nitrogen bonds.

The oxidation of the aldehyde group in this compound to a carboxylic acid yields 8-methylquinoline-4-carboxylic acid. This transformation is a common and crucial step in the synthesis of various quinoline-based compounds. The direct oxidation of methyl groups on the quinoline (B57606) ring to form aldehydes can be challenging to control, as the aldehyde product is often susceptible to over-oxidation into the corresponding carboxylic acid under the oxidative conditions. researchgate.net

A variety of oxidizing agents can accomplish the conversion of aldehydes to carboxylic acids. While specific studies on this compound are not prevalent, the oxidation of heteroaromatic aldehydes is a well-established process. Common reagents used for this type of transformation are listed in the table below. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions on the quinoline ring.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (KMnO4) | Aqueous base, followed by acidification | 8-methylquinoline-4-carboxylic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | 8-methylquinoline-4-carboxylic acid |

| Pinnick Oxidation (NaClO2) | t-BuOH/H2O, 2-methyl-2-butene | 8-methylquinoline-4-carboxylic acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | 8-methylquinoline-4-carboxylic acid |

This table represents common methods for aldehyde oxidation and their expected application to this compound.

The aldehyde group of this compound can be reduced to a primary alcohol, (8-methylquinolin-4-yl)methanol, or completely deoxygenated to a methyl group, yielding 4,8-dimethylquinoline. These reductions are fundamental transformations that provide access to different classes of quinoline derivatives.

The reduction of an aldehyde to a primary alcohol is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are the most common reagents for this purpose. masterorganicchemistry.com NaBH4 is a milder reagent, often used in protic solvents like methanol or ethanol, and is highly effective for reducing aldehydes and ketones. commonorganicchemistry.comchemguide.co.uk LiAlH4 is a much stronger reducing agent and will also reduce esters and carboxylic acids to alcohols. masterorganicchemistry.com Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup. youtube.com

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol (MeOH) or Ethanol (EtOH) | (8-methylquinolin-4-yl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or Tetrahydrofuran (THF) | (8-methylquinolin-4-yl)methanol |

This table outlines standard reagents for the selective reduction of aldehydes to primary alcohols as applied to this compound.

Complete reduction of the aldehyde carbonyl to a methylene (B1212753) (-CH2-) group, a process known as deoxygenation, transforms this compound into 4,8-dimethylquinoline. The Wolff-Kishner reduction is a classic method for achieving this under basic conditions. wikipedia.orgalfa-chemistry.com The reaction typically involves two steps: first, the formation of a hydrazone by condensation of the aldehyde with hydrazine (N2H4), followed by heating the hydrazone with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. wikipedia.orgpharmaguideline.com The driving force for the reaction is the evolution of nitrogen gas. youtube.com This method is particularly useful for substrates that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. alfa-chemistry.com

Reaction Steps for Wolff-Kishner Reduction:

Hydrazone Formation: this compound reacts with hydrazine.

Deprotonation and Elimination: The hydrazone is heated with a strong base (e.g., KOH), leading to the elimination of N2 gas and formation of a carbanion.

Protonation: The carbanion is protonated by the solvent to yield the final product, 4,8-dimethylquinoline. pharmaguideline.com

The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation, enabling the extension of the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonia. mychemblog.compurechemistry.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. mychemblog.com This method is widely used for synthesizing substituted alkenes. researchgate.netbanglajol.info

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph3P=CH2), to form an alkene and triphenylphosphine oxide. organic-chemistry.org This reaction is highly versatile for creating specific carbon-carbon double bonds. d-nb.infonih.gov

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. The reaction of this compound with a primary amine (R-NH2) would proceed via nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to form the corresponding N-substituted imine. These Schiff bases are important intermediates and can be used in the synthesis of various heterocyclic compounds. researchgate.netasianpubs.org

| Reaction Type | Reagent(s) | Catalyst | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., CH2(CN)2) | Weak base (e.g., Piperidine) | Substituted alkene |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CHR) | N/A | Alkene |

| Schiff Base Formation | Primary amine (R-NH2) | Acid/Base (often self-catalyzed) | Imine (Schiff Base) |

This table summarizes key condensation reactions applicable to the aldehyde moiety of this compound.

Condensation Reactions

Formation of Schiff Bases

The aldehyde group at the C4 position of this compound is a primary site for chemical reactions, most notably the formation of Schiff bases (or imines). This reaction involves the condensation of the carbaldehyde with a primary amine under reflux, typically in a solvent like ethanol. The process results in the formation of a carbon-nitrogen double bond, replacing the carbonyl C=O bond.

Schiff bases derived from quinoline aldehydes are a significant class of compounds, recognized for their wide range of pharmacological properties and their role as ligands in coordination chemistry. The synthesis is generally straightforward, involving the refluxing of equimolar amounts of the quinoline carbaldehyde and the respective primary amine. ekb.eg The general scheme for this reaction is as follows:

This compound + R-NH₂ → 8-Methyl-N-(R-methylidene)quinolin-4-amine + H₂O

The formation of the resulting Schiff base can be confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry. arabjchem.orgresearchgate.net

| Reactant Amine | Resulting Schiff Base Structure (General) | Typical Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-phenyl-1-(8-methylquinolin-4-yl)methanimine | Ethanol, Reflux |

| 4-Methylbenzenesulfonohydrazide | (E)-N'-((8-methylquinolin-4-yl)methylene)-4-methylbenzenesulfonohydrazide | Ethanol, Reflux |

| 2-Aminophenol | 2-(((8-methylquinolin-4-yl)methylene)amino)phenol | Ethanol, Reflux |

Nucleophilic Addition Reactions

The carbonyl carbon of the 4-carbaldehyde group is electrophilic and susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental transformation of aldehydes, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into a hydroxyl group upon workup. The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

Common nucleophiles used in these reactions include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, yielding a secondary alcohol after acidic workup.

Cyanide Ion (CN⁻): Addition of cyanide, typically from sources like HCN or NaCN, results in the formation of a cyanohydrin.

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol ( (8-methylquinolin-4-yl)methanol). quimicaorganica.org

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to give the final alcohol product. masterorganicchemistry.com

Reactivity of the Quinoline Heterocycle

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of this reaction are governed by the electronic properties of the two fused rings. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). Consequently, electrophilic substitution on quinoline preferentially occurs on the more electron-rich benzenoid ring. imperial.ac.uk

For quinoline itself, nitration typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. imperial.ac.uk In the case of this compound, the existing substituents will direct incoming electrophiles.

The 8-methyl group is an activating, ortho-, para-directing group.

The 4-carbaldehyde group is a deactivating, meta-directing group with respect to the pyridine ring.

Considering these effects, electrophilic attack is strongly favored on the benzene ring at the C5 and C7 positions. The C5 position is particularly favored due to stabilization of the Wheland intermediate. imperial.ac.uk Theoretical studies on the related 8-hydroxyquinoline (B1678124) confirm that the electron density is highest at the C5 and C7 positions, making them the most likely sites for electrophilic attack. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The 8-methylquinoline (B175542) scaffold is an excellent substrate for transition metal-catalyzed C-H activation and functionalization reactions. nih.gov The nitrogen atom of the quinoline ring acts as a chelating directing group, facilitating the formation of cyclometallated complexes with various transition metals. This proximity effect enables the selective activation and functionalization of the C(sp³)-H bonds of the 8-methyl group. nih.govsemanticscholar.org

This strategy has been extensively used to introduce a wide array of functional groups onto the methyl group of 8-methylquinoline, demonstrating the versatility of this approach. These reactions are powerful tools for creating complex quinoline derivatives from a simple precursor. semanticscholar.org

| Catalyst System | Coupling Partner / Reagent | Transformation | Reference |

|---|---|---|---|

| Palladium (Pd) | Cyclic Diaryliodonium Salts | C(sp³)-H Biarylation | semanticscholar.org |

| Ruthenium (Ru-II) | Arylboronic Acids | Chemoselective C(sp³)-H Monoarylation | semanticscholar.org |

| Rhodium (Rh-III) | Acetic Anhydride / Acid | C(sp³)-H Acetoxylation | semanticscholar.org |

| Copper (Cu) | Alkyl Bromides | C5-Bromination (on 8-aminoquinoline) | researchgate.net |

Stereoelectronic and Steric Effects on Reactivity

Influence of the 8-Methyl Group on Reaction Kinetics

The methyl group at the C8 position exerts significant steric and electronic effects that modulate the reactivity of the entire molecule. Its location in the peri position, adjacent to the heterocyclic nitrogen atom, creates notable steric hindrance.

This steric crowding can influence the kinetics of reactions involving the nitrogen atom or the nearby C2 and C7 positions. For instance, the approach of bulky reagents to the nitrogen lone pair can be impeded. This steric effect has been observed in studies of related quinoline systems, where substituents at the 8-position influence the rates of substitution reactions. semanticscholar.org

Regioselectivity Considerations in Formylation and Substitution

The regioselectivity of substitution reactions on the 8-methylquinoline scaffold is governed by the intricate interplay of electronic and steric effects imparted by the heterocyclic nitrogen atom and the methyl group substituent. In the context of electrophilic aromatic substitution (EAS), the quinoline ring system exhibits a distinct reactivity pattern. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates this ring towards attack by electrophiles. Consequently, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring. rsc.org

For an unsubstituted quinoline molecule, electrophilic attack is directed primarily to the C5 and C8 positions. The introduction of a methyl group at the C8 position modifies this inherent reactivity. The 8-methyl group is an electron-donating group (EDG) through an inductive effect, which activates the ring system towards electrophilic attack compared to unsubstituted quinoline. libretexts.org According to the principles of directing effects in aromatic systems, an activating group directs incoming electrophiles to the positions ortho and para relative to itself. libretexts.orgorganicchemistrytutor.com In the case of 8-methylquinoline, this would enhance the reactivity of the C7 (ortho) and C5 (para) positions.

The formation of this compound via direct formylation of 8-methylquinoline presents a regiochemical challenge. The target C4 position is on the electron-deficient pyridine ring, which is strongly deactivated towards electrophilic attack. Standard formylation methods, such as the Vilsmeier-Haack reaction, are electrophilic in nature and would be expected to favor substitution on the activated carbocyclic ring at C5 or C7. chemijournal.comnih.gov Substitution at C4 is electronically disfavored.

Therefore, the synthesis of this compound likely proceeds through pathways other than direct electrophilic formylation of 8-methylquinoline, where regioselectivity is controlled by different mechanisms. These could include:

Metalation-formylation: Directed ortho-metalation using a strong base could create a nucleophilic center at C4, which then reacts with a formylating agent.

Ring-forming strategies: Building the quinoline ring from precursors that already contain the desired substitution pattern, such as in the Doebner reaction, which synthesizes quinoline-4-carboxylic acids that can be subsequently converted to the aldehyde. nih.gov

The following table summarizes the expected directing effects for electrophilic aromatic substitution on 8-methylquinoline.

| Position | Influence of Quinoline Nitrogen | Influence of 8-Methyl Group | Overall Propensity for Electrophilic Attack |

|---|---|---|---|

| 2 | Deactivated (α to N) | Minimal | Very Low |

| 3 | Deactivated (β to N) | Minimal | Low |

| 4 | Deactivated (γ to N) | Minimal | Low |

| 5 | Activated (Para to 8-CH₃) | Activated | High |

| 6 | Relatively Neutral | Minimal | Moderate |

| 7 | Activated (Ortho to 8-CH₃) | Activated | High |

Comparative Reactivity Studies with Quinoline Analogues

The reactivity of this compound is dictated by the combined electronic influence of its constituent parts: the quinoline nucleus, the activating 8-methyl substituent, and the deactivating 4-formyl substituent. A comparative analysis with related quinoline analogues reveals how these features modulate the molecule's chemical behavior.

Conversely, the 8-methyl group is an electron-donating group (EDG) that activates the ring. acs.org In this compound, this activating effect partially counteracts the strong deactivation by the 4-formyl group, particularly on the carbocyclic ring where the methyl group resides.

A qualitative comparison of reactivity towards electrophilic aromatic substitution can be established:

vs. Quinoline: this compound is expected to be significantly less reactive than quinoline. The powerful deactivating effect of the 4-formyl group outweighs the modest activating effect of the 8-methyl group, leading to a net decrease in electron density in the aromatic system.

vs. 8-Methylquinoline: 8-Methylquinoline is more reactive than quinoline due to the activating methyl group. The addition of the deactivating 4-formyl group makes this compound substantially less reactive than 8-methylquinoline.

vs. Quinoline-4-carbaldehyde (B127539): this compound is likely more reactive towards electrophilic substitution (on the carbocyclic ring) than quinoline-4-carbaldehyde. In this comparison, both molecules share the deactivating formyl group, but the presence of the activating 8-methyl group in the target compound provides a reactivity advantage.

The reactivity of the aldehyde functional group is also influenced by the quinoline ring. The electron-withdrawing nature of the heterocyclic system enhances the electrophilicity of the carbonyl carbon in the 4-formyl group. This makes the aldehyde in this compound potentially more susceptible to nucleophilic attack compared to aldehydes on more electron-rich aromatic systems, such as benzaldehyde or tolualdehyde.

The following interactive table provides a qualitative summary of the expected relative reactivity of these compounds in electrophilic aromatic substitution reactions.

| Compound | Key Substituents | Overall Electronic Effect | Expected Relative Reactivity (EAS) |

|---|---|---|---|

| 8-Methylquinoline | 8-CH₃ (Activating) | Activated | High |

| Quinoline | None | Deactivated (relative to benzene) | Moderate |

| This compound | 8-CH₃ (Activating), 4-CHO (Deactivating) | Strongly Deactivated | Low |

| Quinoline-4-carbaldehyde | 4-CHO (Deactivating) | Very Strongly Deactivated | Very Low |

Spectroscopic and Structural Elucidation of 8 Methylquinoline 4 Carbaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 8-Methylquinoline-4-carbaldehyde, conducted in deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is particularly informative, displaying characteristic shifts and coupling patterns for the protons on the quinoline (B57606) core. The aldehydic proton is readily identified by its characteristic downfield shift, typically appearing as a singlet. The methyl group protons also present as a sharp singlet, with a chemical shift indicative of their attachment to the aromatic ring.

The analysis of a ¹H NMR spectrum from a doctoral thesis by Adam Beck at the University of North Carolina Wilmington provides the following assignments:

| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 9.19 | d | 4.4 |

| H-3 | 8.01 | d | 4.4 |

| H-5 | 8.24 | d | 8.4 |

| H-6 | 7.73 | t | 7.8 |

| H-7 | 7.59 | d | 7.1 |

| CHO | 10.29 | s | - |

| CH₃ | 2.85 | s | - |

Note: The data is based on a thesis and may be subject to variations based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 11 carbon atoms in the molecule, including the aldehydic carbonyl carbon, the carbons of the quinoline ring, and the methyl carbon. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons exhibit a range of chemical shifts depending on their electronic environment, while the methyl carbon appears in the upfield region.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~193 |

| Aromatic C | ~120-150 |

| CH₃ | ~18 |

Note: These are predicted values and await experimental confirmation.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help to trace the connectivity of the protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

As of this writing, specific experimental 2D NMR data for this compound has not been found in the reviewed literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₉NO), the theoretical exact mass is a key parameter for its unequivocal identification.

Based on computational data from PubChem, the expected exact mass is:

| Property | Value |

| Exact Mass | 171.068413911 Da |

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be vaporized and passed through a chromatographic column, which separates it from any impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific experimental conditions.

Upon exiting the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the formyl group (CHO) and potentially from the cleavage of the quinoline ring system.

While the general principles of GC-MS are well-established, specific experimental data, including the retention time and a detailed mass spectral fragmentation pattern for this compound, are not available in the currently reviewed scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in determining the molecular structure and electronic transitions of a compound. For this compound, Infrared (IR) spectroscopy is employed to identify its characteristic functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into its electronic absorption properties and potential tautomeric forms.

The key functional groups expected to produce characteristic absorption bands in the IR spectrum of this compound include the aldehyde group (C=O and C-H), the quinoline ring (C=C, C=N, and C-H), and the methyl group (C-H).

A study on quinoline-4-carbaldehyde (B127539) (Q4C) combined experimental FT-IR and FT-Raman spectroscopy with HF and DFT (B3LYP/6-311++G(d,p)) calculations to analyze its vibrational spectra. nih.gov The findings for Q4C can be extrapolated to predict the spectral features of its 8-methyl derivative. The presence of the methyl group at the 8-position is expected to introduce additional C-H stretching and bending vibrations and may cause slight shifts in the frequencies of the quinoline ring vibrations.

Table 1: Predicted Infrared (IR) Spectral Data for this compound based on Quinoline-4-carbaldehyde (Q4C) Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aldehyde C-H Stretch | ~2850 | Aldehyde |

| Carbonyl (C=O) Stretch | ~1700 | Aldehyde |

| Aromatic C=C/C=N Stretch | 1600-1500 | Quinoline Ring |

| Aromatic C-H Bending | 900-650 | Quinoline Ring |

| Methyl C-H Stretch | 2980-2870 | Methyl Group |

| Methyl C-H Bending | 1460-1370 | Methyl Group |

Note: The data in this table is predicted based on the analysis of the parent compound, quinoline-4-carbaldehyde, and general spectroscopic principles.

The electronic absorption spectrum of quinoline derivatives is typically characterized by distinct bands in the UV-Vis region, corresponding to π→π* and n→π* transitions within the aromatic system and the carbonyl group. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions for the quinoline moiety. researchgate.net

Studies on related hydroxyquinoline carbaldehydes have explored the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. acs.org For instance, 7-hydroxyquinoline-8-carbaldehydes exhibit a solvent-dependent equilibrium between the enol (OH) and keto (NH) forms. acs.org While this compound lacks the hydroxyl group necessary for this specific type of tautomerism, the concept is relevant to the broader class of quinoline aldehydes. The electronic environment of the quinoline ring and the nature of substituents can influence the electronic transitions and the potential for other forms of tautomerism. acs.orgnih.gov

The UV-Vis spectrum of a quinoline derivative typically shows absorption maxima around 240 nm and 256 nm, which are characteristic of the quinoline group. researchgate.net The presence of the carbaldehyde group is expected to introduce an additional, weaker n→π* transition at a longer wavelength.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π→π | 230-280 | Quinoline Ring |

| n→π | 300-350 | Carbonyl Group |

Note: The data in this table is predicted based on the analysis of related quinoline compounds and general spectroscopic principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

Although a specific crystal structure for this compound has not been reported in the referenced literature, insights into its likely molecular geometry and conformation can be drawn from computational studies on the parent compound, quinoline-4-carbaldehyde (Q4C). nih.gov

Theoretical calculations for Q4C revealed the existence of two stable conformers, differing in the orientation of the aldehyde group relative to the quinoline ring. nih.gov One conformer is stabilized by an intramolecular hydrogen bond between the aldehyde oxygen and a hydrogen atom on the quinoline ring, making it the more stable ground state. nih.gov It is highly probable that this compound would also exhibit similar conformational possibilities, with the planarity of the quinoline ring being a dominant feature. The methyl group at the 8-position may introduce some steric hindrance, potentially influencing the preferred conformation of the aldehyde group.

Table 3: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value/Range | Comment |

| C=O Bond Length | ~1.22 Å | Typical for an aldehyde carbonyl group. |

| C-C (aldehyde) Bond Length | ~1.48 Å | Single bond between the quinoline ring and the aldehyde carbon. |

| Quinoline Ring | Largely Planar | Aromatic system. |

| Torsion Angle (C3-C4-C(aldehyde)-O) | Variable | Dependent on the conformer. |

Note: The data in this table is predicted based on the analysis of the parent compound, quinoline-4-carbaldehyde, and general principles of molecular geometry.

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. mdpi.commdpi.com In the absence of a crystal structure for this compound, the nature of its crystal packing can be hypothesized based on the functional groups present.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules like 8-Methylquinoline-4-carbaldehyde. These studies are crucial for predicting a range of molecular properties from the ground state electron density. DFT has been reported to provide reliable results for describing various molecular properties of quinoline (B57606) and its derivatives. scirp.org

DFT calculations allow for the prediction of global reactivity descriptors, which are essential for characterizing the chemical behavior of a molecule. Parameters such as chemical hardness (η) and softness (S) can be determined from the energies of frontier molecular orbitals. biomedres.us A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is associated with high kinetic stability and low chemical reactivity. biomedres.us Conversely, a small HOMO-LUMO gap suggests lower chemical stability and higher reactivity, as the energy cost for moving electrons is lower. biomedres.us

Other calculated properties like ionization potential, electron affinity, chemical potential, and the electrophilicity index provide a quantitative measure of the molecule's tendency to donate or accept electrons, offering a complete picture of its reactivity. researchgate.net For quinoline derivatives, DFT calculations indicate that charge transfer occurs within the molecule, a key factor in its reactivity. scirp.org The presence of both an electron-donating methyl group and an electron-withdrawing carbaldehyde group on the quinoline scaffold is expected to create distinct regions of electron density, influencing its interaction with other reagents.

Table 1: Predicted Global Reactivity Descriptors for a Representative Quinoline System Note: These are representative values based on theoretical calculations for structurally similar quinoline-carbaldehyde molecules and are used to illustrate the types of data generated via DFT. Actual values for this compound would require specific calculation.

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | Indicates the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | A harder molecule is less reactive. biomedres.us |

| Chemical Softness (S) | Reciprocal of hardness (S = 1/η) | A softer molecule is more reactive. biomedres.us |

| Electronegativity (χ) | Power to attract electrons (χ = (I+A)/2) | Measures the overall electron-attracting tendency. |

| Chemical Potential (μ) | The negative of electronegativity (μ = -χ) | Relates to the "escaping tendency" of electrons from a stable system. |

| Electrophilicity Index (ω) | Measure of electrophilic power (ω = μ²/2η) | Quantifies the energy lowering of a system when it accepts electrons. |

The frontier molecular orbitals (FMOs)—the HOMO and LUMO—are central to chemical reactivity. scirp.org The HOMO is the orbital most available to donate electrons in a reaction, while the LUMO is the primary orbital for accepting electrons. The energy and distribution of these orbitals offer profound insights into the molecule's behavior.

For quinoline derivatives, DFT calculations show that the HOMO and LUMO are typically delocalized across the bicyclic aromatic ring system. scirp.orgdergipark.org.tr In a molecule like this compound, the HOMO is expected to be distributed over the quinoline rings, while the LUMO may have significant contributions from the carbaldehyde group, particularly the C=O bond. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. biomedres.us Theoretical studies on a similar molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed a HOMO-LUMO energy difference of approximately 3.75-3.84 eV, indicating a reactive species. dergipark.org.tr This small gap facilitates electronic transitions and suggests the molecule can readily participate in chemical reactions. biomedres.usdergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Properties for a Representative Quinoline Carbaldehyde Note: Values are based on published DFT/TD-DFT calculations for 2-Chloro-7-Methylquinoline-3-Carbaldehyde and serve as an illustrative example. dergipark.org.tr

| Property | Calculated Value (eV) | Conformer |

|---|---|---|

| EHOMO | - | - |

| ELUMO | - | - |

| HOMO-LUMO Gap (ΔE) | 3.75 | trans |

| 3.84 | cis |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions, elucidating mechanistic pathways step-by-step.

Computational modeling helps explain why a reaction yields a specific product over other possibilities. For substituted quinolines, theoretical studies have been used to explain the preferred selectivity in formylation reactions. mdpi.com By calculating properties such as the molecular electrostatic potential (MEP), researchers can identify regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). eurjchem.com For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and nitrogen atom, indicating sites susceptible to electrophilic attack, and a positive potential around the aldehyde's carbon atom, a prime target for nucleophiles. This allows for the rationalization of selectivity in reactions such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the quinoline rings.

A key application of computational modeling is the identification and characterization of transition states—the high-energy species that exist fleetingly between reactants, intermediates, and products. The nitrogen atom in the quinoline ring enables 8-methylquinoline (B175542) to act as a chelating ligand, readily forming cyclometallated complexes with transition metals. nih.govresearchgate.net This property facilitates a variety of C-H activation and functionalization reactions at the 8-methyl group. nih.govresearchgate.net

DFT calculations are essential for modeling the catalytic cycles of these transformations. By mapping the potential energy surface, researchers can calculate the activation energies required to overcome transition state barriers for each step of the proposed mechanism. This analysis helps to identify the rate-determining step and provides a detailed understanding of how the catalyst, substrate, and reagents interact, ultimately controlling the reaction outcome.

Conformational Analysis and Steric Effects

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity. This compound possesses conformational flexibility due to rotation around the single bond connecting the carbaldehyde group to the quinoline ring. This rotation gives rise to different spatial arrangements, primarily a cis and a trans conformer, defined by the orientation of the carbonyl group relative to the rest of the quinoline system.

DFT studies on the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde have shown that these conformers have different energies. dergipark.org.tr In that case, the trans conformer was found to be more stable than the cis conformer by 13.41 kJ/mol (when considering zero-point energy). dergipark.org.tr A similar analysis for this compound would be crucial for determining its ground-state geometry.

Furthermore, the methyl group at the 8-position introduces significant steric effects. This group is in close proximity to the substituent at the 4-position. This steric hindrance would likely disfavor any conformation where the aldehyde group rotates to bring its oxygen atom close to the methyl group. Computational modeling can precisely quantify this steric clash, predicting the rotational energy barrier and confirming which conformation is the most stable due to the minimization of these repulsive steric interactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful lens through which to predict and understand the spectroscopic properties of molecules. Density Functional Theory (DFT) is a particularly robust method for calculating the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of organic compounds.

While specific, comprehensive experimental spectra for this compound are not widely published, theoretical predictions can offer valuable insights. These predictions are often benchmarked against experimental data for parent compounds or closely related analogues to ensure accuracy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Theoretical calculations can predict the chemical shifts for each nucleus in this compound. For comparison, a study on the solvent effects on the ¹³C NMR of 8-methylquinoline provides some experimental context for the methyl-substituted ring system. researchgate.net The predicted values for the aldehyde proton and the aromatic protons would be of particular interest for confirming the substitution pattern.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. A detailed study on the parent compound, quinoline-4-carbaldehyde (B127539), using DFT with the B3LYP functional and 6-311++G(d,p) basis set, has identified its stable conformers and provided a thorough assignment of its vibrational spectra. nih.govresearchgate.net This study revealed that the most stable conformer of quinoline-4-carbaldehyde involves a hydrogen bond between the aldehyde's oxygen atom and a quinoline hydrogen. A similar conformational preference would be expected for this compound. The characteristic vibrational modes would include the C=O stretching of the carbaldehyde group, C-H stretching and bending modes of the aromatic rings and the methyl group, and the ring vibrations of the quinoline system.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically of a π-π* and n-π* nature. The UV-vis spectra of various quinoline derivatives have been studied, showing characteristic absorptions related to the quinoline ring system. researchgate.netresearchgate.net The introduction of the methyl and carbaldehyde groups on the quinoline scaffold is expected to cause shifts in these absorption bands.

| Spectroscopic Parameter | Predicted Value for this compound (Illustrative) | Experimental/Theoretical Comparison with Related Compounds |

| ¹H NMR (δ, ppm) | Aldehyde H: ~10.1; Aromatic H: ~7.5-9.0; Methyl H: ~2.6 | For 8-hydroxyquinoline-5-carbaldehyde, the aldehyde proton appears at 10.14 ppm. mdpi.com |

| ¹³C NMR (δ, ppm) | C=O: ~192; Aromatic C: ~120-155; Methyl C: ~18 | In 8-hydroxyquinoline-5-carbaldehyde, the aldehyde carbon is at 192.2 ppm. mdpi.com |

| IR (cm⁻¹) | C=O stretch: ~1700; C-H aromatic stretch: ~3100-3000 | For quinoline-4-carbaldehyde, a strong C=O band is observed experimentally and computationally. nih.gov |

| UV-Vis (λmax, nm) | ~240, ~315 | Quinoline-4-carbaldehyde shows characteristic bands around 240 nm and 314 nm. researchgate.net |

Excited-State Properties and Photophysics (Relevant to Quinoline Carbaldehydes)

The photophysical properties of quinoline carbaldehydes, such as their behavior upon absorption of light, are of great interest for applications in areas like fluorescent probes and optoelectronic materials. The study of excited-state properties provides insight into processes like intramolecular charge transfer (ICT), fluorescence, and phosphorescence.

Upon excitation with UV light, quinoline carbaldehydes can transition to an excited electronic state. The nature of this excited state is crucial in determining the subsequent photophysical events. In many quinoline derivatives, an intramolecular charge transfer (ICT) from the electron-donating parts of the molecule to the electron-accepting parts can occur in the excited state. mdpi.com In this compound, the quinoline ring system can act as a π-electron donor, while the carbaldehyde group is an electron acceptor.

The photophysical properties of a series of 4,6,8-triarylquinoline-3-carbaldehydes have been investigated, revealing that their absorption and emission spectra are influenced by the electronic nature of the substituents and the polarity of the solvent. mdpi.comresearchgate.net These studies show that the quinoline-carbaldehyde framework acts as an electron-deficient unit. The presence of electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption and emission characteristics.

Furthermore, studies on 7-hydroxyquinoline-8-carbaldehydes have shown complex excited-state dynamics, including proton transfer, leading to different tautomeric forms with distinct fluorescence properties. acs.org While this compound does not have a hydroxyl group for such proton transfer, this highlights the rich photophysical behavior that can be expected from substituted quinoline carbaldehydes.

Computational studies, particularly TD-DFT, are instrumental in understanding these excited-state phenomena. They can be used to calculate the energies and characteristics of the lowest singlet (S₁) and triplet (T₁) excited states, which are fundamental to fluorescence and phosphorescence, respectively. The energy gap between the ground state (S₀) and the first excited singlet state (S₁) corresponds to the energy of the absorbed light, while the energy difference between the S₁ state and the ground state determines the energy of the emitted fluorescence.

| Photophysical Property | General Observations for Quinoline Carbaldehydes | Relevance to this compound |

| Absorption (λmax) | Typically in the UV region, influenced by substituents. | The methyl group (electron-donating) and carbaldehyde group (electron-withdrawing) will influence the absorption bands. |

| Emission (Fluorescence) | Emission properties are sensitive to solvent polarity and substituents. | The fluorescence of this compound is expected to be influenced by its molecular structure and environment. |

| Intramolecular Charge Transfer (ICT) | Common in donor-π-acceptor quinoline systems. mdpi.com | The molecule has donor (methylquinoline) and acceptor (carbaldehyde) moieties, suggesting the possibility of ICT in the excited state. |

| Stokes Shift | The difference between absorption and emission maxima can be significant, indicating structural relaxation in the excited state. | A measurable Stokes shift is anticipated for this compound. |

Advanced Research Applications in Chemical Sciences

Contributions to Materials Science and Technology

Development of Dyes and Pigments

The extended π-conjugated system of the quinoline (B57606) nucleus is a fundamental feature of many chromophores. While specific research detailing the use of 8-Methylquinoline-4-carbaldehyde in dye synthesis is not extensively documented, the broader class of quinoline derivatives is utilized in creating various dyes. For instance, derivatives of 8-hydroxyquinoline (B1678124) are used as coupling components to form azo dyes for polyester (B1180765) fabrics. researchgate.net The aldehyde group at the C-4 position of this compound is a versatile chemical handle. It can readily undergo condensation reactions with compounds containing active methylene (B1212753) groups or primary amines to extend the conjugation, a common strategy for tuning the absorption and emission properties of dye molecules. This makes it a potential building block for synthesizing novel dyes with applications in textiles, printing, and as indicators.

Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely investigated for their role in organic electronics. Specifically, metal complexes of substituted quinolines, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are benchmark materials used as electron transporters and emitters in Organic Light-Emitting Diodes (OLEDs). Although direct applications of this compound in OLEDs are not prominently reported, its inherent quinoline structure suggests potential utility. The aldehyde group can be used to synthesize more complex ligands capable of forming stable metal complexes with desirable electroluminescent properties.

Use in Photovoltaic Cells

In the field of solar energy, organic dyes are critical components of dye-sensitized solar cells (DSSCs). These dyes absorb sunlight and inject electrons into a semiconductor, initiating the process of current generation. The development of efficient and stable sensitizers is a key area of research. Quinoline-based structures are explored for this purpose due to their strong light absorption in the visible spectrum and their ability to be chemically modified. The this compound scaffold could serve as a foundational structure for building novel DSSC dyes, where the aldehyde group allows for the attachment of anchoring groups (to bind to the semiconductor surface) and the tuning of the electronic properties of the molecule.

Chemical Biology Research Tool Development

The quinoline moiety is a recognized pharmacophore and a privileged structure in medicinal chemistry, which also extends to its use in developing tools for chemical biology.

Probes for Biological Assays

Fluorescent chemical probes are indispensable tools for visualizing and quantifying biological molecules and processes. Quinoline derivatives are often used as the core fluorophore in these probes due to their favorable photophysical properties. For example, derivatives of 8-aminoquinoline (B160924) have been developed as fluorescent sensors for detecting metal ions like Zn²⁺. While no specific biological probes derived directly from this compound are found in the surveyed literature, its aldehyde functionality provides a straightforward route to synthesize such tools. It can be converted into imines (Schiff bases) or other functional groups that can act as selective binding sites for specific analytes, allowing for the design of turn-on or ratiometric fluorescent probes.

Studies in Enzyme Inhibition

The development of enzyme inhibitors is crucial for understanding biological pathways and for drug discovery. Quinoline-based compounds are known to inhibit a wide range of enzymes. nih.gov A study on cholinesterase inhibitors utilized a close structural analog, 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, as a starting material to synthesize a library of quinoline thiosemicarbazones. nih.gov Several of these compounds, which retain the 8-methylquinoline (B175542) core, showed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Notably, the compound N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide (6f) emerged as the most potent dual inhibitor in the series. nih.gov This research highlights the potential of the 8-methylquinoline carbaldehyde scaffold in developing effective enzyme inhibitors. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 8-Methylquinoline Analogs Data sourced from Ali, A., et al. (2021). nih.gov

| Compound | R³ Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 6d | 2,6-Dimethylphenyl | 19.34 ± 1.09 | 18.21 ± 0.15 |

| 6f | 3-Chlorophenyl | 9.68 ± 0.21 | 11.59 ± 1.2 |

| 6g | 4-Chlorophenyl | 17.52 ± 0.11 | 16.38 ± 0.18 |

Structure-Activity Relationship Studies through Analogue Synthesis (excluding biological activity/medicinal use)

Understanding the relationship between a molecule's structure and its chemical or physical properties is fundamental in materials science. For quinoline aldehydes, such studies can inform the design of molecules with tailored electrochemical and photophysical characteristics.

Research on various quinolinecarbaldehyde isomers has demonstrated a strong correlation between the chemical structure and electrochemical properties. mdpi.com For example, studies on quinoline-5-carbaldehydes revealed that the presence and position of electron-donating groups, like a methyl group, can facilitate the oxidation of the molecule. mdpi.com Conversely, the reduction potential was found to be more negative for methylated compounds compared to their non-methylated counterparts. mdpi.com These findings are supported by calculations of frontier molecular orbitals (HOMO/LUMO). mdpi.com

While this compound was not a subject in this specific study, the research provides a clear framework for how its structure-property relationships could be investigated. By synthesizing analogues with different substituents on the quinoline ring or by modifying the aldehyde group, one could systematically tune properties such as redox potentials, absorption/emission wavelengths, and quantum yields. This knowledge is critical for rationally designing new molecules for applications in materials science, separate from any biological or medicinal considerations.

Green Chemistry and Sustainable Synthesis Approaches

The development of synthetic routes for specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.com For the synthesis of quinoline derivatives such as this compound, this paradigm shift encourages the exploration of new methodologies that are more sustainable than classical approaches. researchgate.netacs.org Traditional methods for quinoline synthesis often involve the use of harsh reagents, high temperatures, and organic solvents, which can have significant environmental and economic drawbacks. ijpsjournal.commdpi.com

In the context of producing this compound, a key green strategy involves the chemoselective oxidation of the corresponding 4-methylquinoline. Conventional oxidation methods often employ toxic reagents like selenium dioxide, which poses serious environmental and health risks. researchgate.net A greener alternative that has been developed is the use of a metal-free catalytic system, such as I2/DMSO/O2, for the aerobic oxidation of methyl groups. researchgate.net This approach avoids the use of toxic metals and utilizes molecular oxygen as the ultimate oxidant, which is an abundant and environmentally benign choice. researchgate.net

Another avenue for the green synthesis of the quinoline core is the use of one-pot multicomponent reactions. researchgate.net These reactions, by design, improve atom economy and reduce the number of synthetic steps, which in turn minimizes solvent use and waste generation. acs.org For instance, the Doebner-von Miller reaction, a classical method for quinoline synthesis, can be adapted to be more environmentally friendly by using biodegradable catalysts and greener solvents like water or ethanol. ijpsjournal.com The use of p-toluenesulfonic acid as a catalyst in aqueous media is one such example that has been shown to be effective. tandfonline.com

Furthermore, the choice of solvent plays a critical role in the sustainability of a chemical process. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a key focus in green chemistry. researchgate.netnumberanalytics.com For the synthesis of quinoline derivatives, water has been successfully employed as a solvent, particularly in microwave-assisted reactions, leading to shorter reaction times and higher yields in some cases. tandfonline.comresearchgate.net

The following table summarizes a comparison between traditional and potential greener approaches for key steps in the synthesis of quinoline derivatives, which could be applicable to this compound.

| Synthetic Step | Traditional Method | Greener Alternative | Advantages of Greener Alternative |

| Oxidation of 4-methyl group | Selenium dioxide | I2/DMSO/O2 catalytic system; Hypervalent iodine(III) reagents | Metal-free, avoids toxic selenium compounds, uses molecular oxygen as oxidant. researchgate.net |

| Quinoline Ring Synthesis | Classical Doebner-von Miller with strong acids | Modified Doebner-von Miller with biodegradable catalysts (e.g., p-TSA) in water. researchgate.nettandfonline.com | Use of non-toxic, reusable catalysts; aqueous medium reduces organic solvent waste. researchgate.nettandfonline.com |

| Solvent Choice | Dichloromethane, Dimethylformamide (DMF) | Water, Ethanol, Ionic Liquids. researchgate.netnumberanalytics.com | Reduced toxicity, improved safety profile, and easier disposal. researchgate.netnumberanalytics.com |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound | Shorter reaction times, reduced energy consumption, and often higher yields. ijpsjournal.comresearchgate.net |

Detailed research into the direct green synthesis of this compound is still an emerging area. However, the principles and examples outlined above provide a strong foundation for developing a truly sustainable manufacturing process for this compound. The focus remains on enhancing efficiency while minimizing the environmental footprint, a goal that continues to drive innovation in chemical synthesis. ijpsjournal.comacs.org

Q & A

Q. What are the established synthetic routes for 8-Methylquinoline-4-carbaldehyde, and what purification methods are recommended?

-

Methodological Answer : Synthesis typically involves formylation of 8-methylquinoline derivatives. A common approach is the Vilsmeier-Haack reaction, where 8-methylquinoline reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Purification often employs recrystallization using ethanol or methanol, with yields monitored via thin-layer chromatography (TLC) or HPLC. For lab-scale synthesis, prioritize inert atmosphere conditions to prevent oxidation of the aldehyde group .

-

Key Characterization Data :

| Property | Method | Expected Result |

|---|---|---|

| Melting Point | DSC | 96–99°C (similar analogs) |

| Molecular Formula | HRMS | C₁₂H₁₁NO |

| Aldehyde Functional Group | IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :